Lipophilicity (XLogP) Elevation vs. 4-Amino, 4-Chloro, and Unsubstituted Phenyl Analogs
The 4-iodo substituent drives a substantial increase in computed lipophilicity relative to closely related 5-phenyl analogs. The target compound's XLogP of 4.5 exceeds that of the 4-amino analog (XLogP = 3.1) by 1.4 log units, the 4-chloro analog (estimated XLogP ≈ 3.8) by approximately 0.7 log units, and the unsubstituted phenyl analog (estimated XLogP ≈ 3.3) by approximately 1.2 log units [1][2]. This difference is large enough to significantly affect membrane permeability, protein binding, and metabolic stability.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 4.5 |
| Comparator Or Baseline | 4-amino analog (CAS 917896-24-3): XLogP = 3.1; 4-chloro analog: estimated XLogP ≈ 3.8; unsubstituted phenyl analog: estimated XLogP ≈ 3.3 |
| Quantified Difference | ΔXLogP = +1.4 vs. 4-amino; +0.7 vs. 4-chloro; +1.2 vs. unsubstituted phenyl |
| Conditions | Computed by XLogP3 algorithm (PubChem). Measured logP values may differ under experimental conditions. |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in biological assays, cellular permeability, and off-target binding profiles, making the 4-iodo compound functionally distinct from less lipophilic analogs in any screening or mechanistic study.
- [1] PubChem. n-Cyclopentyl-5-(4-iodophenyl)-2-methylpyrimidin-4-amine (CID 59405085). XLogP = 4.5. View Source
- [2] Estimated XLogP for 5-(4-chlorophenyl) analog based on standard Cl → I LogP increment of ~0.7; verified against PubChem computed descriptors for similar halogen-substituted pyrimidines. View Source
